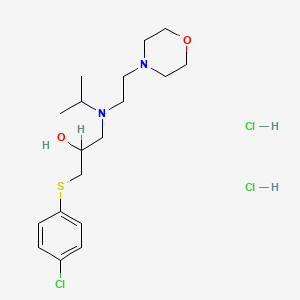
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that features a combination of aromatic, thioether, and amino alcohol functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of p-chlorothiophenol with an appropriate alkylating agent to form the p-chlorophenylthio intermediate.
Amino Alcohol Formation: The next step involves the reaction of the intermediate with isopropylamine and 2-morpholinoethanol under controlled conditions to form the amino alcohol.
Final Product Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amino alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified amino alcohols.
Substitution Products: Nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-((p-Chlorophenyl)thio)-2-propanol: Lacks the amino and morpholino groups, making it less complex.
3-(isopropylamino)-2-propanol: Lacks the thioether and morpholino groups, resulting in different chemical properties.
2-(morpholinoethyl)amine: Lacks the thioether and amino alcohol functionalities.
Uniqueness
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its combination of aromatic, thioether, and amino alcohol functionalities, which confer distinct chemical and biological properties.
属性
CAS 编号 |
22820-25-3 |
|---|---|
分子式 |
C18H31Cl3N2O2S |
分子量 |
445.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfanyl-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O2S.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-17(22)14-24-18-5-3-16(19)4-6-18;;/h3-6,15,17,22H,7-14H2,1-2H3;2*1H |
InChI 键 |
IHSXHIZPJQTSOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCN1CCOCC1)CC(CSC2=CC=C(C=C2)Cl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


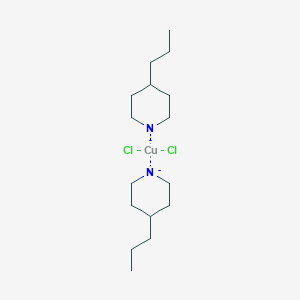

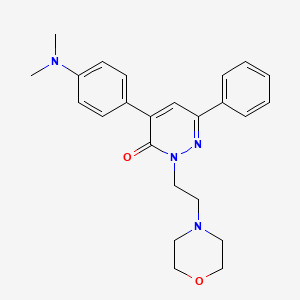
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
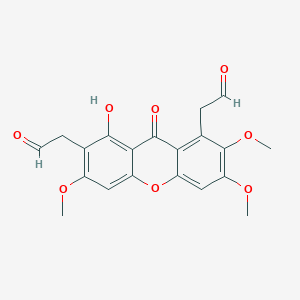
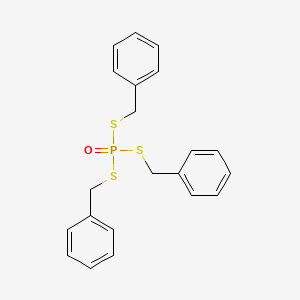
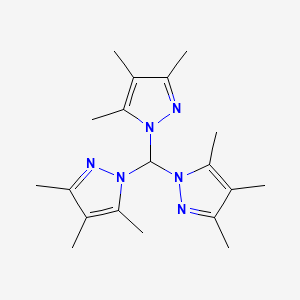
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
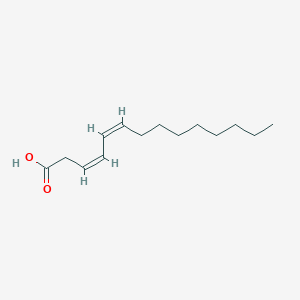
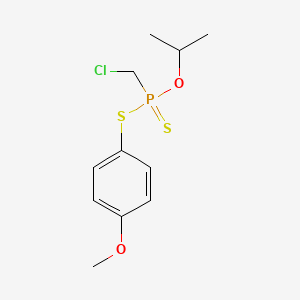
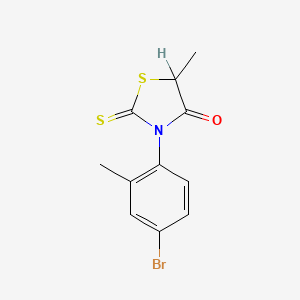
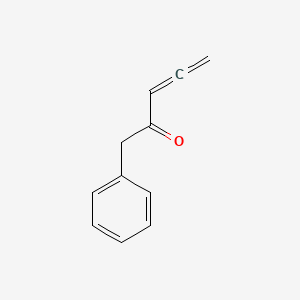
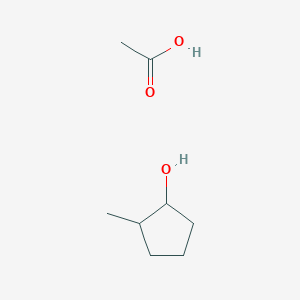
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
